molecular formula C9H14N2O2 B2390724 tert-Butyl 3-amino-1H-pyrrole-2-carboxylate CAS No. 2248298-08-8

tert-Butyl 3-amino-1H-pyrrole-2-carboxylate

Cat. No.: B2390724
CAS No.: 2248298-08-8
M. Wt: 182.223
InChI Key: IMCGAFQVLOYYIA-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-amino-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of N-protected methylpyrrole amine with tert-butyl methacrylate in an anhydrous solvent . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

tert-Butyl 3-amino-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of pyrrole derivatives and their interactions with biological targets.

    Industrial Applications: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Uniqueness

tert-Butyl 3-amino-1H-pyrrole-2-carboxylate is unique due to the presence of an amino group at the 3-position of the pyrrole ring. This functional group can significantly influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar pyrrole derivatives .

Properties

IUPAC Name

tert-butyl 3-amino-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-6(10)4-5-11-7/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCGAFQVLOYYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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